Trichloroethylene-d

Description

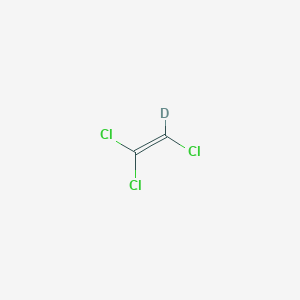

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloro-2-deuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXAVWGXDQKEL-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482422 | |

| Record name | Trichloroethylene-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-68-4 | |

| Record name | Trichloroethylene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylene-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13291-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and purification of Trichloroethylene-d"

An In-Depth Technical Guide to the Synthesis and Purification of Trichloroethylene-d (C₂DCl₃)

Abstract

Deuterated compounds are indispensable tools in modern chemical and pharmaceutical research, serving as internal standards for mass spectrometry, probes for mechanistic studies, and active pharmaceutical ingredients (APIs) with enhanced metabolic profiles.[1][2] this compound (C₂DCl₃), the deuterated isotopologue of trichloroethylene (TCE), is of significant interest for environmental analysis and as a starting material in specialized chemical synthesis.[3] This guide provides a comprehensive, technically-grounded overview of the synthesis, purification, and characterization of this compound. As a self-validating system, each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering researchers to not only replicate the methodology but also to adapt and troubleshoot it effectively. We will delve into the robust method of hydrogen-deuterium exchange, detail purification strategies to achieve high isotopic and chemical purity, and outline the critical analytical workflows required for rigorous quality control.

Synthesis of this compound via Base-Catalyzed Hydrogen-Deuterium Exchange

The most direct and cost-effective method for preparing this compound is through the selective exchange of its vinyl hydrogen atom with deuterium.[4][5] This process leverages the relative acidity of the C-H bond, which can be abstracted by a suitable base to form a transient carbanion that is subsequently quenched by a deuterium source.

Principle and Mechanism

The vinyl proton of trichloroethylene is sufficiently acidic to be removed by a strong base. The reaction proceeds via an equilibrium process where the proton is exchanged with a deuteron from a deuterated solvent, typically deuterium oxide (D₂O).[6][7]

Reaction: Cl₂C=CHCl + OD⁻ ⇌ [Cl₂C=CCl]⁻ + HOD [Cl₂C=CCl]⁻ + D₂O ⇌ Cl₂C=CDCl + OD⁻

To drive the equilibrium towards the deuterated product, a large molar excess of the deuterium source (D₂O) is essential.[6] The choice of a strong, deuterated base, such as sodium deuteroxide (NaOD), is critical to facilitate the deprotonation step effectively. The reaction is typically heated to increase the rate of exchange.

Detailed Experimental Protocol: Synthesis

Materials:

-

Trichloroethylene (C₂HCl₃), ≥99.5% purity

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Sodium metal (Na) or Sodium deuteroxide (NaOD)

-

Anhydrous diethyl ether or THF

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Deuteroxide (if not commercially available): Under an inert atmosphere, cautiously add small, freshly cut pieces of sodium metal (1.0 eq) to ice-cold deuterium oxide (a 5-10 fold molar excess relative to TCE) in the reaction flask. The reaction is highly exothermic and produces deuterium gas. Allow the mixture to stir until all sodium has reacted to form a clear solution of NaOD in D₂O.

-

Reaction Setup: To the freshly prepared NaOD solution, add trichloroethylene (1.0 eq).

-

Reaction Execution: Heat the biphasic mixture to reflux (approx. 80-90°C) with vigorous stirring. The progress of the deuterium exchange can be monitored over time by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the vinyl proton signal. The reaction is typically run for 24-48 hours to achieve high levels of deuteration.

-

Reaction Quench: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

Causality Behind Experimental Choices

-

Choice of Base (NaOD): A strong base is required to deprotonate the vinyl carbon. Using NaOD in D₂O ensures that the quenching of the intermediate carbanion incorporates deuterium, not protium, thus preventing the reverse reaction.

-

Excess D₂O: Le Chatelier's principle dictates that a large excess of the deuterated solvent drives the reaction equilibrium towards the formation of the deuterated product, maximizing the isotopic enrichment.

-

Inert Atmosphere: While not strictly necessary for the exchange itself, an inert atmosphere is critical during the preparation of NaOD from sodium metal to prevent the formation of sodium hydroxide from atmospheric moisture, which would reduce the final isotopic purity.

-

Reflux Conditions: Increased temperature accelerates the rate of the deprotonation-reprotonation equilibrium, allowing the reaction to reach completion in a practical timeframe.

Purification of this compound

Purification is a critical step to remove unreacted starting material, catalysts, and byproducts, ensuring the final product meets the high purity standards required for its intended applications.[8] For isotopically labeled compounds, this means achieving both high chemical and isotopic purity.

Post-Reaction Workup & Primary Purification

The initial workup is designed to separate the organic product from the aqueous, basic reaction medium.

Protocol:

-

Neutralization & Extraction: Carefully neutralize the cooled reaction mixture by slow addition of a deuterated acid (e.g., DCl in D₂O) to a neutral pH. Transfer the mixture to a separatory funnel and extract the organic layer with a low-boiling-point solvent like diethyl ether. Wash the combined organic extracts with brine to remove residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the extraction solvent by rotary evaporation at low temperature.

-

Fractional Distillation: Trichloroethylene has a boiling point of 87°C. The crude product should be purified by fractional distillation. This step effectively removes any high-boiling-point impurities and the majority of any residual non-deuterated trichloroethylene, whose boiling point is negligibly different but can be partially separated with an efficient column.

| Compound | Boiling Point (°C) | Notes |

| Trichloroethylene (C₂HCl₃) | 86.7 | Starting material/impurity. |

| This compound (C₂DCl₃) | ~87 | Product. The small mass difference results in a minimal boiling point change. |

| Diethyl Ether | 34.6 | Extraction solvent, removed first. |

| Water / D₂O | 100 / 101.4 | Removed during extraction and drying. |

High-Purity Purification

For applications requiring the highest isotopic and chemical purity, preparative gas chromatography (Prep-GC) can be employed. This technique separates compounds based on their volatility and interaction with a stationary phase, offering excellent resolution for separating the deuterated product from any remaining protonated analog and other volatile impurities.

Integrated Synthesis and Purification Workflow

The entire process, from starting materials to the final, characterized product, follows a logical and sequential workflow.

Quality Control and Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, chemical purity, and isotopic enrichment of the final product. A combination of spectroscopic and spectrometric techniques provides a complete analytical picture.[9][10]

Analytical Techniques: A Validating System

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for confirming the position and extent of deuterium incorporation.[1][11]

-

¹H-NMR: The disappearance or significant reduction of the signal corresponding to the vinyl proton (typically ~6.47 ppm for C₂HCl₃) provides direct evidence of successful deuteration. The degree of deuteration can be calculated by comparing the integral of this residual proton signal to a non-exchangeable internal standard.

-

²H-NMR: Direct detection of the deuterium nucleus provides unambiguous proof of its incorporation. A signal will appear at the chemical shift corresponding to the vinyl position.

-

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and helps determine the isotopic distribution.[10]

-

Molecular Ion Peak: C₂HCl₃ will show a characteristic isotopic cluster around m/z 130/132/134 due to ³⁵Cl and ³⁷Cl isotopes. For C₂DCl₃, this entire cluster will shift by +1 mass unit (m/z 131/133/135).

-

Isotopic Purity: The relative intensities of the ion clusters for the deuterated and non-deuterated species allow for a precise calculation of isotopic enrichment.

-

| Parameter | Trichloroethylene (C₂HCl₃) | This compound (C₂DCl₃) | Rationale for Change |

| Molecular Weight | 131.39 g/mol | 132.39 g/mol | Mass of Deuterium vs. Protium |

| ¹H-NMR Shift (vinyl) | ~6.47 ppm (singlet) | Signal absent or greatly reduced | Replacement of H with D |

| ²H-NMR Shift (vinyl) | No signal | ~6.47 ppm (singlet) | Presence of D at the vinyl position |

| Mass Spectrum (m/z) | Cluster around 130/132 | Cluster around 131/133 | M+1 mass shift due to deuterium |

| C-H/C-D Stretch (IR) | ~3080 cm⁻¹ (C-H stretch) | ~2250 cm⁻¹ (C-D stretch) | Vibrational frequency is mass-dependent |

Logical Flow for Product Characterization

The confirmation of the final product follows a logical decision-making process based on the combined analytical data.

Safety, Handling, and Storage

Trichloroethylene is a hazardous substance with significant health risks.[12][13]

-

Toxicity: TCE is classified as a Group 1 carcinogen by IARC and is linked to kidney cancer, with some evidence for liver cancer and non-Hodgkin's lymphoma.[12] It is also a central nervous system depressant and can cause dizziness, headaches, and more severe neurological damage upon significant exposure.[13]

-

Handling: All manipulations of trichloroethylene and its deuterated analog must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat, is mandatory.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[3] Commercial suppliers often recommend refrigerated storage (+2°C to +8°C) and may include a stabilizer like diisopropylamine to prevent degradation.[3]

References

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: YouTube URL: [Link]

-

Title: Quality Control Essentials for Deuterated Drug APIs Source: Isotope Science / Alfa Chemistry URL: [Link]

-

Title: The Importance of Purification for Radiolabeled Compounds Source: Moravek URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

-

Title: Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis Source: PubMed Central URL: [Link]

-

Title: ORGANIC DEUTERIUM COMPOUNDS: XVII. A SYNTHESIS OF DEUTERATED METHYL CHLOROFORM Source: Canadian Science Publishing URL: [Link]

-

Title: Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy Source: NIH URL: [Link]

-

Title: Deuterium Exchange between Trichloroethylene and Water. Infrared Spectral Data for this compound Source: Journal of the American Chemical Society URL: [Link]

-

Title: TRICHLOROETHYLENE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents Source: NCBI Bookshelf URL: [Link]

-

Title: Trichloroethylene and drinking water Source: Oregon.gov URL: [Link]

-

Title: Trichloroethylene Source: Wikipedia URL: [Link]

-

Title: Trichloroethylene Source: DCCEEW URL: [Link]

-

Title: Deuterium Exchange in Trichlorethylene Source: Sci-Hub URL: [Link]

-

Title: From Lab to Real-World: Unraveling Coconut Shell Activated Carbon's Efficiency for Low-Concentration TCE/PCE in Indoor Air Source: MDPI URL: [Link]

-

Title: Role of Deuterated Solvents in Isotopic Labeling for Chemical Research Source: SYNMR URL: [Link]

-

Title: Trichloroethylene: A Timeline of Use and Toxicity Source: ResearchGate URL: [Link]

-

Title: Hydrogen–deuterium exchange Source: Wikipedia URL: [Link]

-

Title: Trichloroethylene | Industrial Uses, Health Risks, Environmental Impact Source: Britannica URL: [Link]

-

Title: trichloroethylene 1022 | niosh Source: CDC URL: [Link]

-

Title: Deuterium Exchange Source: Chemistry LibreTexts URL: [Link]

-

Title: Deuterated Polymers: Complete Guide Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: PubMed URL: [Link]

-

Title: Exposure and Risk Assessment for Trichloroethylene Source: epa nepis URL: [Link]

-

Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI URL: [Link]

-

Title: Isotopic Labeling Services Source: Charles River Laboratories URL: [Link]

-

Title: Deuterium Labeled Compounds Source: ZEOCHEM URL: [Link]

-

Title: Applications and Synthesis of Deuterium-Labeled Compounds Source: Macmillan Group URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. moravek.com [moravek.com]

- 9. youtube.com [youtube.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 13. Trichloroethylene | Industrial Uses, Health Risks, Environmental Impact | Britannica [britannica.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Trichloroethylene-d

Introduction

Trichloroethylene-d (TCE-d), a deuterated isotopologue of trichloroethylene (TCE), is a valuable tool in a range of scientific disciplines, including environmental science, toxicology, and mechanistic organic chemistry. Its unique properties, stemming from the substitution of a hydrogen atom with its heavier isotope, deuterium, provide researchers with a powerful probe for elucidating reaction pathways, understanding environmental fate and transport, and serving as an internal standard in analytical methodologies. This guide provides an in-depth exploration of the physical and chemical properties of this compound, with a focus on the scientific principles that differentiate it from its non-deuterated counterpart.

The chemical structure of this compound is similar to that of Trichloroethylene, with the key difference being the presence of a deuterium atom.

Chemical Structure of this compound (C₂DCl₃)

Caption: Chemical structure of this compound.

Physical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight, which in turn influences the physical properties of the molecule. While extensive experimental data for all physical properties of TCE-d are not as readily available as for TCE, the following table summarizes the known values for both compounds, with estimations for TCE-d based on isotopic effects where direct data is unavailable.

| Property | Trichloroethylene (C₂HCl₃) | This compound (C₂DCl₃) |

| Molecular Weight | 131.39 g/mol [1][2][3] | 132.39 g/mol [4] |

| Appearance | Clear, colorless liquid[1][3][5] | Clear, colorless liquid |

| Odor | Sweet, chloroform-like odor[1][3][5] | Sweet, chloroform-like odor |

| Boiling Point | 86.7 °C to 87.2 °C[2] | Expected to be slightly higher than TCE |

| Melting Point | -73 °C to -84.7 °C[2] | Expected to be slightly different from TCE |

| Density | ~1.46 g/cm³ at 20 °C[1][2] | Expected to be slightly higher than TCE |

| Solubility in Water | Slightly soluble[3] | Slightly soluble |

| Solubility in Organic Solvents | Soluble in most organic solvents | Soluble in most organic solvents |

| Vapor Density | 4.53 (Air = 1)[2] | ~4.57 (Air = 1) (Calculated) |

| Vapor Pressure | 57.8 to 69 mm Hg at 20-25 °C[1][2] | Expected to be slightly lower than TCE |

Chemical Properties and Reactivity

This compound is a nonflammable, relatively stable chlorinated hydrocarbon. However, it can undergo decomposition when exposed to light, heat, oxygen, or water, a process that can be accelerated by the presence of metals.[1] Commercial preparations are often stabilized to prevent degradation.[4]

The most significant difference in the chemical reactivity of TCE-d compared to TCE lies in the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational mode. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon is a cornerstone of mechanistic studies.

The Deuterium Kinetic Isotope Effect in E2 Elimination Reactions

A classic example where the deuterium KIE is observed is in the base-promoted E2 (bimolecular) elimination reaction. In this reaction, a base abstracts a proton (or deuteron) and a leaving group departs simultaneously, leading to the formation of a double bond.

Caption: Simplified workflow of an E2 elimination reaction of this compound.

The rate of dehydrochlorination of TCE-d by a base will be slower than that of TCE because the C-D bond is being broken in the rate-determining step. This allows researchers to confirm the involvement of C-H bond cleavage in the transition state of the reaction.

Spectroscopic Properties

The isotopic substitution in this compound leads to predictable shifts in its spectroscopic signatures compared to Trichloroethylene.

Infrared (IR) Spectroscopy

The most noticeable difference in the IR spectrum of TCE-d is the position of the C-D stretching vibration. The C-H stretching vibration in TCE typically appears around 3080 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibration in TCE-d is expected to appear at a lower frequency, approximately around 2200-2300 cm⁻¹. This significant shift provides a clear diagnostic tool for confirming deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of TCE is characterized by a singlet at approximately 6.47 ppm. In a highly pure sample of TCE-d, this peak will be absent. The presence of a small peak in this region would indicate incomplete deuteration.

-

²H (Deuterium) NMR: A deuterium NMR spectrum of TCE-d would show a signal in a similar chemical shift environment as the proton in TCE.

-

¹³C NMR: The ¹³C NMR spectrum of TCE-d will be very similar to that of TCE. However, the carbon atom bonded to deuterium will exhibit a C-D coupling, which can be observed as a multiplet, and a slight isotopic shift in its resonance frequency.

Mass Spectrometry

In mass spectrometry, the molecular ion peak for TCE-d will be observed at a mass-to-charge ratio (m/z) that is one unit higher than that of TCE, reflecting the mass difference between deuterium and hydrogen. For TCE, the molecular ion peak is at approximately m/z 130 (for the most abundant chlorine isotopes), while for TCE-d, it will be at m/z 131. The characteristic isotopic pattern of the chlorine atoms will be present in both spectra.

Safety and Handling

This compound should be handled with the same precautions as Trichloroethylene. It is a hazardous substance that may cause skin and eye irritation, and may cause drowsiness or dizziness.[4] It is also suspected of causing genetic defects and may cause cancer.[4]

Precautionary Measures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]

Experimental Protocols

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of a this compound sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or methanol).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Examine the mass spectrum of the peak and confirm the presence of the molecular ion at m/z 131 and the characteristic chlorine isotope pattern.

-

Assess the purity of the sample by integrating the peak area of this compound relative to any impurity peaks.

-

Conclusion

This compound is a fundamentally important molecule for detailed mechanistic and environmental studies. Its distinct physical and chemical properties, primarily governed by the deuterium isotope effect, allow for precise investigations that are not possible with its non-deuterated counterpart. A thorough understanding of these properties, coupled with appropriate handling and analytical procedures, is essential for its effective and safe use in research and development.

References

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, August 26). Trichloroethylene. Retrieved from [Link]

-

Westlake Chemical. (n.d.). Product Stewardship Summary TRICHLOROETHYLENE. Retrieved from [Link]

-

MDPI. (2022). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloroethylene. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]

Sources

- 1. westlake.com [westlake.com]

- 2. Table 4-2, Physical and Chemical Properties of Trichloroethylenea - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trichloroethylene | ClCH=CCl2 | CID 6575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Trichloroethylene - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Isotopic Purity of Trichloroethylene-d for NMR Spectroscopy

Abstract

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the quality of experimental data is inextricably linked to the purity of the solvents used. This is particularly true for deuterated solvents, where both chemical and isotopic purity are paramount for achieving high-resolution spectra and accurate quantitative analysis. This in-depth technical guide focuses on Trichloroethylene-d (C₂DCl₃, TCE-d), a specialized solvent for certain NMR applications. We will explore the critical importance of its isotopic purity, provide a field-proven, step-by-step protocol for its determination using ¹H Quantitative NMR (qNMR), and discuss the interpretation of common impurities. This document is intended for researchers, scientists, and drug development professionals who rely on the precision of NMR for structural elucidation and quantitative studies.

Introduction: The Imperative of Purity in NMR

Nuclear Magnetic Resonance spectroscopy is a fundamentally quantitative technique; the area under a resonance peak is directly proportional to the number of nuclei contributing to that signal.[1][2][3] This principle underpins everything from simple structural confirmation to complex metabolomic analyses. However, this proportionality is only reliable in a magnetically homogeneous environment, free from interfering signals.

Deuterated solvents are used to provide a "silent" background, allowing the signals from the analyte of interest to be observed without overwhelming solvent peaks.[4] The term "isotopic purity" refers to the percentage of hydrogen atoms in the solvent molecule that have been replaced by deuterium. For TCE-d (CDCl=CCl₂), a high isotopic purity means a very low concentration of the protiated residual solvent, TCE-h (CHCl=CCl₂).

Why is this critical for TCE-d?

-

Signal Obscuration: The residual ¹H signal of TCE-d appears as a singlet in the ¹H NMR spectrum. If the isotopic purity is low, this peak can be large enough to obscure analyte signals in the same region (~6.4-6.5 ppm).[5]

-

Quantitative Inaccuracy: For quantitative NMR (qNMR), where the integral of an analyte peak is compared to that of a certified internal standard, any impurity peak can interfere with accurate integration, leading to erroneous concentration or purity calculations.[3][6]

-

Shimming and Field Homogeneity: High concentrations of impurities, including residual protiated solvent and water, can disrupt the magnetic field homogeneity, making it difficult to "shim" the spectrometer to achieve high resolution, resulting in broadened spectral lines.[7]

This guide provides the necessary framework to independently verify the isotopic purity of TCE-d, ensuring the trustworthiness and integrity of your NMR data.

Understanding and Quantifying Isotopic Purity

The isotopic purity of a deuterated solvent is typically expressed as "atom % D". For example, a bottle of TCE-d labeled as "99.8 atom % D" indicates that 99.8% of the hydrogen positions on the trichloroethylene molecules are occupied by deuterium. This directly corresponds to the concentration of the residual protiated solvent.

¹H NMR is the most direct and universally accepted method for determining this value. [1][8] The methodology is based on qNMR principles, which involve the meticulous preparation of a sample containing the deuterated solvent and a certified internal standard of known concentration. By comparing the integral of the residual solvent peak to the integral of a known peak from the internal standard, a precise concentration can be determined.

Commercial Grades and Specifications

Leading suppliers like Cambridge Isotope Laboratories (CIL) and MilliporeSigma (Sigma-Aldrich) offer various grades of deuterated solvents.[9][10] The isotopic purity is the primary differentiator and cost driver. For demanding applications like qNMR or analysis of low-concentration samples, higher isotopic purity is essential.

| Typical Commercial Grade | Minimum Isotopic Purity (Atom % D) | Key Applications |

| Standard Grade | 98% - 99.5% | Routine ¹H NMR, structural confirmation of high-concentration samples.[11] |

| High Purity Grade | 99.6% - 99.8% | Most research applications, including reaction monitoring and purity assessment. |

| Ultra-High Purity / qNMR Grade | >99.9% | Quantitative NMR (qNMR), trace analysis, metabolomics, analysis of low-concentration or complex samples. |

Note: This table is a generalization. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for exact specifications.

Experimental Protocol: ¹H qNMR for Isotopic Purity Determination of TCE-d

This protocol provides a robust, self-validating system for determining the isotopic purity of this compound.

Materials and Reagents

-

This compound (TCE-d): The sample to be tested.

-

High-Quality NMR Tubes: 5 mm tubes, clean and dry. Poor quality or dirty tubes can significantly degrade spectral quality.[12]

-

Certified qNMR Internal Standard: A stable compound with sharp, well-resolved peaks in a clean region of the spectrum. Maleic acid or 1,4-Dioxane are suitable choices. The standard must have a certificate of analysis stating its chemical purity.

-

High-Resolution NMR Spectrometer: A well-maintained spectrometer (≥300 MHz) with a stable lock signal is required.[13]

Causality-Driven Experimental Choices

The reliability of qNMR hinges on specific experimental parameter choices. Here, we explain the "why" behind each critical step.

-

Choice of Internal Standard: The standard must be chemically inert with the solvent, possess high stability, and have a simple spectrum with at least one signal that does not overlap with any solvent or impurity peak. Its known purity is the anchor for the entire calculation.

-

Accurate Weighing: Gravimetric measurements must be performed on a calibrated analytical balance. This is the largest potential source of error in the final concentration calculation.

-

Long Relaxation Delay (D1): This is arguably the most critical acquisition parameter for qNMR. The time between successive pulses (the relaxation delay, D1, plus the acquisition time, AT) must be sufficiently long to allow all relevant nuclei (from both the standard and the residual solvent) to fully return to thermal equilibrium. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any peak being integrated. Failure to do so will result in signals not being fully relaxed, leading to integrals that are not truly proportional to the number of nuclei and thus an inaccurate quantification.

-

Sufficient Number of Scans (NS): A high signal-to-noise ratio (S/N) is crucial for accurate integration. The S/N improves with the square root of the number of scans. A minimum S/N of 150:1 is recommended for the peaks to be integrated.

Step-by-Step Methodology

-

Prepare the Internal Standard Stock Solution:

-

Accurately weigh approximately 10-20 mg of the certified internal standard (e.g., Maleic Acid) into a clean vial. Record the mass precisely.

-

Add a precise volume (e.g., 1.00 mL) of a high-purity solvent (that is not TCE-d, e.g., Acetone-d6) to dissolve the standard. Ensure complete dissolution.

-

-

Prepare the NMR Sample:

-

Use a calibrated pipette to transfer a precise volume of the TCE-d to be tested (e.g., 600 µL) into a clean, dry 5 mm NMR tube.[12]

-

Add a precise aliquot (e.g., 50 µL) of the internal standard stock solution to the NMR tube.

-

Cap the tube securely and invert several times to ensure a homogeneous solution.[4]

-

-

Acquire the ¹H NMR Spectrum:

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Lock onto the deuterium signal of the TCE-d and perform shimming to optimize magnetic field homogeneity.

-

Set the following critical acquisition parameters:

-

Pulse Angle (p1): 90°

-

Relaxation Delay (d1): ≥ 30 seconds (A conservative value to ensure full relaxation for most small molecules).

-

Number of Scans (ns): ≥ 16 (Adjust as needed to achieve excellent S/N).

-

Acquisition Time (aq): ≥ 3 seconds.

-

-

-

Process the Spectrum:

-

Apply an exponential multiplication with a line broadening factor of 0.3 Hz.

-

Perform Fourier transformation.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction across the entire spectrum.

-

-

Data Analysis and Calculation:

-

Integrate the well-resolved peak of the internal standard (e.g., the two vinyl protons of Maleic Acid) and the residual TCE-h peak (~6.46 ppm in CDCl₃).[5]

-

Use the following formula to calculate the purity:

PurityTCE-d (%) = (ITCE / NTCE) * (NStd / IStd) * (MWTCE / MWStd) * (mStd / mTCE) * PurityStd

Where:

-

ITCE and IStd are the integrals of the TCE-h and standard peaks.

-

NTCE and NStd are the number of protons for each integrated signal (1 for TCE-h).

-

MWTCE and MWStd are the molecular weights.

-

mTCE and mStd are the masses of the TCE-d and standard in the sample.

-

PurityStd is the certified purity of the internal standard.

The isotopic purity (Atom % D) is then calculated as 100% - % Residual TCE-h.

-

Visualizing the Workflow

The following diagram outlines the complete workflow for the verification of TCE-d isotopic purity.

Caption: Workflow for TCE-d Isotopic Purity Determination via qNMR.

Identifying Common Impurities

Besides the residual protiated solvent, other impurities may be present. A comprehensive analysis involves identifying these signals.

-

Water (H₂O): Often seen as a broad or sharp singlet. Its chemical shift is highly dependent on temperature and solvent, but typically appears around 1.56 ppm in CDCl₃. Proper storage of deuterated solvents is crucial to minimize water absorption.[7]

-

Stabilizers: Trichloroethylene is susceptible to degradation. Manufacturers often add stabilizers. For instance, CIL specifies the use of 40ppm diisopropylamine in some products, while Sigma-Aldrich may use 30-50 ppm.[11][14] These will have characteristic peaks in the ¹H NMR spectrum.

-

Other Solvents: Contamination from other laboratory solvents (e.g., acetone, dichloromethane) can occur during sample preparation or from improperly cleaned glassware.[13][15]

Authoritative tables of impurity chemical shifts are invaluable for identifying these "extra peaks".[16][17]

Conclusion

The principle of "trust, but verify" is essential in scientific research. While manufacturers provide high-quality deuterated solvents with detailed certificates of analysis, the integrity of a solvent can be compromised by improper handling or storage.[7] By employing the quantitative ¹H NMR protocol detailed in this guide, researchers can independently validate the isotopic purity of this compound. This ensures that the solvent meets the stringent requirements for their specific application, thereby upholding the accuracy, reliability, and trustworthiness of their NMR data. The adoption of such validation practices is a hallmark of rigorous scientific methodology.

References

-

Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

-

Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. University of Arizona. [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

-

NMR Sample Preparation. University of Missouri. [Link]

-

Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Deuterated Solvents, Reagents & Accessories. Chromservis. [Link]

-

Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

-

Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Weizmann Institute of Science. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Trichloroethylene(79-01-6) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. organomation.com [organomation.com]

- 8. researchgate.net [researchgate.net]

- 9. chromservis.eu [chromservis.eu]

- 10. trichloroethylene | Sigma-Aldrich [sigmaaldrich.com]

- 11. isotope.com [isotope.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. 三氯乙烯 analytical standard, stabilized with 30 – 50 ppm Diisopropylamine | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. scs.illinois.edu [scs.illinois.edu]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Trichloroethylene-d (C₂DCl₃)

Introduction

Trichloroethylene-d (TCE-d), a deuterated isotopologue of Trichloroethylene (TCE), is a chlorinated hydrocarbon with the chemical formula C₂DCl₃.[1][2] Its physical properties, such as its state as a colorless liquid with a sweet, chloroform-like odor, are nearly identical to its non-deuterated counterpart.[3][4] Identified by its CAS Number 13291-68-4, TCE-d serves as a critical tool for researchers, particularly as an internal standard in quantitative analysis for environmental monitoring and in studies of metabolic pathways where isotopic labeling is required to trace the molecule's fate.[1][5][6][7][8]

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. Understanding these spectral signatures is fundamental to its effective application in scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ²H NMR provides a complete picture of the molecule's atomic arrangement and isotopic purity.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals.

Protocol:

-

Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound (CAS: 13291-68-4).[1][2][5]

-

Solvent Selection: Use a deuterated solvent of high purity, typically Chloroform-d (CDCl₃, 99.8+ atom % D). CDCl₃ is an excellent choice as it readily dissolves TCE-d and its residual proton signal (at ~7.26 ppm) does not interfere with the region of interest.

-

Standard Addition: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (0.0 ppm).

-

Sample Dissolution: Dissolve the TCE-d sample in approximately 0.6-0.7 mL of the prepared CDCl₃/TMS solvent within a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 300 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H, ¹³C, and ²H nuclei should be employed, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

Spectroscopic Data & Interpretation

The substitution of a deuterium atom for a proton dramatically alters the expected NMR spectra compared to standard Trichloroethylene.

¹H NMR Analysis: The most telling feature in the ¹H NMR spectrum of high-purity this compound is the absence of the characteristic singlet for the vinyl proton of TCE, which typically appears around 6.4-6.5 ppm.[9][10] The isotopic purity of the sample, often specified as "atom % D," dictates the intensity of any residual signal. For a sample with 98% deuterium enrichment, a small singlet may be observed at ~6.45 ppm, corresponding to the 2% C₂HCl₃ impurity.[6] This allows for a direct and quantitative assessment of isotopic purity.

¹³C NMR Analysis: The ¹³C NMR spectrum provides insight into the carbon backbone. Two distinct signals are expected for the two non-equivalent carbon atoms. A key feature is the effect of the deuterium on the carbon to which it is attached (C-2).

-

Isotope Shift: The C-2 signal will experience a slight upfield shift (to a lower ppm value) compared to the equivalent carbon in non-deuterated TCE. This is a common isotopic effect.

-

C-D Coupling: Due to the spin (I=1) of the deuterium nucleus, the signal for C-2 will be split into a triplet (following the 2nI+1 rule, where n=1 and I=1). The C-1 signal (CCl₂) will remain a singlet.

²H (Deuterium) NMR Analysis: ²H NMR offers direct confirmation of deuteration. A single resonance is expected in the spectrum, corresponding to the deuterium nucleus. The chemical shift of this signal will be virtually identical to that of the proton in non-deuterated TCE, appearing at approximately 6.4-6.5 ppm. This provides unambiguous evidence of the location of the isotopic label.

Summary of NMR Data

| Nucleus | Atom (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | H on C-2 | ~6.45 | Singlet | N/A | Signal should be absent or of very low intensity, corresponding to isotopic impurity.[9][10] |

| ¹³C | C-1 | ~126 | Singlet | N/A | Corresponds to the =CCl₂ carbon. Shift value is an estimate based on TCE. |

| ¹³C | C-2 | ~117 | Triplet | ~25-30 Hz | Corresponds to the =CDCl carbon. Exhibits C-D coupling. |

| ²H | D on C-2 | ~6.45 | Singlet | N/A | Confirms the presence and location of the deuterium label. |

Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations

IR spectroscopy probes the vibrational modes of a molecule. The substitution of deuterium for hydrogen results in a predictable and significant shift in the frequency of the C-D bond vibrations compared to the C-H bond, providing a clear diagnostic marker.

Experimental Protocol: IR Sample Preparation

Protocol (Thin Film Method):

-

Salt Plate Preparation: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.

-

Sample Application: Place a single drop of neat this compound onto the surface of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, gently rotating to spread the liquid into a thin, uniform film.

-

Data Acquisition: Mount the plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Spectroscopic Data & Interpretation

The IR spectrum is dominated by absorptions from the carbon-chlorine and carbon-carbon double bonds, but the key diagnostic feature is the C-D stretching frequency.

-

C-D Stretch: The C-H stretching vibration in TCE occurs around 3080 cm⁻¹. Due to the increased mass of deuterium, the corresponding C-D stretching vibration is found at a significantly lower frequency. Based on the harmonic oscillator approximation (ν' ≈ ν / √2), this band is expected in the 2250-2300 cm⁻¹ region. Its presence is a definitive indicator of deuteration.

-

C=C Stretch: A strong absorption band corresponding to the carbon-carbon double bond stretch is expected around 1590 cm⁻¹.

-

C-Cl Stretches: Strong, characteristic absorptions for the C-Cl stretching vibrations are typically observed in the fingerprint region, with prominent bands around 930 cm⁻¹ and 850 cm⁻¹.

Summary of Key IR Absorptions

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| C-D Stretch | ~2280 | Medium | Diagnostic peak for deuteration. Replaces the C-H stretch (~3080 cm⁻¹) of TCE. |

| C=C Stretch | ~1590 | Strong | Characteristic of the alkene backbone. |

| C-Cl Stretch (asym) | ~930 | Strong | Asymmetric stretching of the C-Cl bonds. |

| C-Cl Stretch (sym) | ~850 | Strong | Symmetric stretching of the C-Cl bonds. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The distinct isotopic pattern of chlorine, combined with the mass shift from deuterium, creates a unique mass spectrum for TCE-d.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like TCE-d.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like hexane or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is the standard method, as it induces reproducible fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Spectroscopic Data & Interpretation

Molecular Ion (M⁺˙): The molecular weight of this compound is approximately 132.39 g/mol .[1][5] The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). For a molecule with three chlorine atoms, the expected pattern of relative intensities for the M, M+2, M+4, and M+6 peaks is approximately 100:98:32:3. The most abundant peak in this cluster will correspond to the ion containing one deuterium, two ¹²C atoms, and three ³⁵Cl atoms ([¹²C₂¹D³⁵Cl₃]⁺˙), with a nominal mass of m/z 132.

Key Fragmentation Pathways: The fragmentation of TCE-d is analogous to that of TCE, with fragments containing the deuterated carbon showing a +1 Da mass shift.

-

Loss of Chlorine ([M-Cl]⁺): The most common initial fragmentation is the loss of a chlorine radical. This results in a prominent ion cluster around m/z 97 for [C₂DCl₂]⁺. This fragment cluster will have an intensity ratio corresponding to two chlorine atoms (approx. 100:65).

-

Other Fragments: Other significant fragments include [CCl₂]⁺˙ (m/z 82, 84, 86) and [C₂Cl]⁺ (m/z 59, 61).

Summary of Major MS Fragments

| Ion Fragment | Nominal m/z (Most Abundant Isotope) | Notes |

| [C₂DCl₃]⁺˙ | 132 | Molecular ion (M⁺˙). Exhibits a characteristic isotopic cluster for 3 Cl atoms. |

| [C₂DCl₂]⁺ | 97 | Result of the loss of a Cl radical ([M-Cl]⁺). Isotopic cluster for 2 Cl atoms. |

| [CCl₂]⁺˙ | 82 | Dichloroacetylene radical cation. Isotopic cluster for 2 Cl atoms. |

| [C₂DCl]⁺˙ | 62 | Chloro(deutero)acetylene radical cation. Isotopic cluster for 1 Cl atom. |

Visual Schematics

To better illustrate the concepts discussed, the following diagrams represent the molecule, a typical analytical workflow, and the primary mass spectrometry fragmentation.

Caption: Molecular structure of this compound with labeled atoms.

Caption: General workflow for the spectroscopic analysis of TCE-d.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic profile of this compound is distinct and informative. NMR spectroscopy confirms the precise location of the deuterium label and is paramount for assessing isotopic purity. Infrared spectroscopy provides definitive evidence of the C-D bond through its unique vibrational frequency. Finally, Mass Spectrometry reveals the correct molecular mass and a predictable fragmentation pattern, distinguished by the isotopic clusters of chlorine. Together, these techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of this compound, enabling its confident use in demanding research applications.

References

-

Pharmaffiliates. CAS No : 13291-68-4 | Product Name : this compound. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Trichloroethylene. [Link]

-

Vedantu. Trichloroethylene: Structure, Uses & Key Properties Explained. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Trichloroethylenea - Toxicological Profile for Trichloroethylene. [Link]

-

Hwang, S.-J., & Raftery, D. (1998). In Situ Solid-State NMR Studies of Trichloroethylene Photocatalysis: Formation and Characterization of Surface-Bound Intermediates. Journal of the American Chemical Society, 120(31), 7877–7885. [Link]

-

Occupational Safety and Health Administration. TRICHLOROETHYLENE. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6575, Trichloroethylene. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Trichloroethylene. [Link]

-

Wang, S., et al. (2018). Determination of Trichloroethylene in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction. Molecules, 23(1), 163. [Link]

-

Carl ROTH. Safety Data Sheet: Trichloroethylene. [Link]

-

SpectraBase. Trichloroethylene. [Link]

-

SpectraBase. Trichloroethylene - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. Trichloroethylene - IR Spectrum. [Link]

-

NIST. Trichloroethylene - Mass Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0041791). [Link]

-

SpectraBase. Trichloroethylene - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Trichloroethylene - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Trichloroethylene - Optional[FTIR] - Spectrum. [Link]

-

Douglas, G. S., et al. (2022). Integrated differentiation of multiple trichloroethylene and tetrachloroethylene groundwater impacts using spatial concentration, biodegradation indices, chemical fingerprinting and carbon/chlorine isotope patterns. Environmental Forensics, 23(1-2), 1-21. [Link]

-

Chen, Y., et al. (2023). From Lab to Real-World: Unraveling Coconut Shell Activated Carbon's Efficiency for Low-Concentration TCE/PCE in Indoor Air. Toxics, 11(11), 903. [Link]

-

Cichocki, J. A., et al. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Toxicological Sciences, 190(2), 205–219. [Link]

-

NIST. Trichloroethylene. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Trichloroethylene: Structure, Uses & Key Properties Explained [vedantu.com]

- 4. TRICHLOROETHYLENE | Occupational Safety and Health Administration [osha.gov]

- 5. This compound D 98atom 13291-68-4 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. Determination of Trichloroethylene in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction [mdpi.com]

- 8. Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichloroethylene(79-01-6) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Compounds in Trichloroethylene-d

Abstract

This technical guide provides a comprehensive overview of the solubility of chemical compounds in deuterated trichloroethylene (TCE-d, CCl₂=CDCl). It is intended for researchers, scientists, and drug development professionals who utilize TCE-d as a solvent, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. This document delves into the physicochemical properties of TCE-d that govern its solvation capabilities, offers qualitative and quantitative solubility insights for various compound classes, and presents a detailed protocol for empirical solubility determination. Furthermore, it addresses the practical aspects of working with TCE-d, including safety considerations and its comparison with other common deuterated solvents.

Introduction: Trichloroethylene-d in the Analytical Landscape

Deuterated trichloroethylene (TCE-d) is a halogenated hydrocarbon solvent that serves a niche yet critical role in chemical analysis, most notably as a medium for NMR spectroscopy.[1][2] Its unique combination of physical properties makes it a suitable choice for characterizing a range of compounds, particularly nonpolar species and polymers that exhibit poor solubility in more common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3]

The primary driver for using deuterated solvents in ¹H NMR is to eliminate overwhelming solvent proton signals that would otherwise obscure the signals of the analyte.[1][4] The deuterium nucleus (²H or D) has a different magnetic moment and resonates at a frequency far removed from that of protons, rendering the solvent effectively "transparent" in a proton NMR experiment.[1] While not as commonly used as other solvents, TCE-d offers a distinct solvent environment that can be advantageous for specific applications.

This guide aims to provide a foundational understanding of solubility in TCE-d, moving beyond anecdotal evidence to present a structured approach for its successful application in the laboratory.

Physicochemical Properties of this compound Governing Solubility

The solubility of a compound in any solvent is dictated by a combination of intermolecular forces, polarity, and the thermodynamics of mixing. The adage "like dissolves like" is a useful starting point, suggesting that nonpolar solutes will dissolve well in nonpolar solvents, and polar solutes in polar solvents.[5] Trichloroethylene is generally considered a nonpolar solvent, a characteristic that extends to its deuterated analogue.

Key Properties of Trichloroethylene (and by extension, TCE-d):

| Property | Value | Significance for Solubility |

| Molecular Formula | CCl₂=CDCl | The presence of chlorine atoms and a double bond introduces some polarizability, but the overall molecule is nonpolar. |

| Molecular Weight | ~132.39 g/mol [6] | Affects density and boiling point. |

| Density | ~1.46 g/cm³ at 20°C[7][8][9][10] | Denser than water, which is a key consideration for environmental fate and in biphasic systems.[7] |

| Boiling Point | ~87.2 °C[7][8][9][10] | Its volatility is moderate, allowing for relatively easy sample recovery. |

| Melting Point | ~ -73 °C[7][10] | Offers a wide liquid range suitable for variable temperature NMR studies. |

| Dielectric Constant | 3.42 | This low value confirms its nonpolar character, favoring the dissolution of nonpolar compounds. |

| Solubility in Water | Slightly soluble (~1,280 mg/L at 25°C)[8][9] | Its immiscibility with water is a defining characteristic. |

| Miscibility | Miscible with most organic solvents[7][10][11] | Can be used in mixed solvent systems to fine-tune solubility. |

The low dielectric constant and slight solubility in water highlight TCE-d's utility for hydrophobic and nonpolar molecules. The chlorine atoms, while contributing to the molecule's overall density and boiling point, do not impart significant polarity.

Solubility of Different Compound Classes in TCE-d

While a comprehensive, centralized database for the quantitative solubility of all compounds in TCE-d is not publicly available, we can synthesize information from various sources to provide a reliable guide. Solubility is often determined empirically in a research setting.

Polymers and Macromolecules

TCE is a known solvent for a variety of polymers.[12] Its ability to dissolve large, nonpolar macromolecules is one of its primary advantages.

-

High Solubility: Polymers with low polarity, such as those with hydrocarbon backbones or halogenated repeating units, are expected to show good solubility. This includes materials like asphalt, for which TCE is a standard solvent in quality control tests.[13][14][15][16]

-

Moderate to Low Solubility: As the polarity of the polymer increases (e.g., through the introduction of ester, amide, or hydroxyl groups), its solubility in TCE-d is expected to decrease.[5][17] Crystalline polymers are also generally less soluble than their amorphous counterparts.[17]

Small Organic Molecules

The solubility of small organic molecules follows the "like dissolves like" principle.

-

High Solubility: Nonpolar organic compounds, such as alkanes, alkenes, aromatic hydrocarbons, and many halogenated compounds, will typically be highly soluble in TCE-d. Fats, oils, greases, waxes, and tars are also readily dissolved.

-

Moderate to Low Solubility: Molecules with significant polarity, such as alcohols, carboxylic acids, and amines, will have limited solubility unless the nonpolar portion of the molecule is substantial. For instance, long-chain fatty acids may be more soluble than short-chain ones.

-

Insoluble: Highly polar and ionic compounds, such as inorganic salts and sugars, are generally insoluble in TCE-d.[10]

Drug Compounds and Pharmaceuticals

The diverse structures of pharmaceutical compounds lead to a wide range of solubilities. Many drug molecules are designed to have a balance of hydrophilic and lipophilic character.

-

Lipophilic Compounds: Drugs with high lipophilicity (high logP values) are good candidates for dissolution in TCE-d.

-

Polar Compounds: Pharmaceuticals with multiple polar functional groups or those formulated as salts will likely exhibit poor solubility.

The choice of TCE-d for pharmaceutical analysis is less common than solvents like DMSO-d₆ or methanol-d₄, which are better suited for polar molecules.[1] However, for characterizing lipophilic drug delivery systems or certain nonpolar active pharmaceutical ingredients (APIs), TCE-d can be a valuable tool.

Experimental Protocol for Determining Solubility

The following protocol provides a systematic approach to determining the solubility of a compound in TCE-d. This method is adapted from general laboratory procedures and principles found in standardized tests.[13][18]

Materials and Equipment

-

Compound of interest (solute)

-

This compound (TCE-d), stabilized[6]

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Centrifuge (optional)

-

Pipettes or syringes for solvent transfer

-

NMR spectrometer and tubes

Step-by-Step Procedure

-

Preparation:

-

Ensure the TCE-d is at room temperature and protected from light, as it can be light-sensitive.[19]

-

Tare a clean, dry vial on the analytical balance.

-

-

Sample Weighing:

-

Add a known mass of the compound of interest to the tared vial. Start with a small amount, for example, 2-5 mg. Record the exact mass.

-

-

Solvent Addition:

-

Add a specific volume of TCE-d to the vial in small increments. For example, start by adding 0.5 mL.

-

Securely cap the vial immediately to prevent evaporation.

-

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the vial for any undissolved solid. Look for suspended particles or a settled solid layer.

-

If undissolved solid remains, gently warm the vial (if the compound's stability allows) and vortex again. Note any temperature effects on solubility.

-

-

Incremental Solvent Addition (if necessary):

-

If the compound is not fully dissolved, add another known volume of TCE-d (e.g., 0.1 mL increments).

-

After each addition, repeat the dissolution step (vortexing, visual inspection).

-

-

Determining Saturation:

-

The point at which the compound completely dissolves is the solubility under those conditions. Record the total volume of solvent used.

-

If the compound remains insoluble even after adding a significant volume of solvent (e.g., >2 mL for a few milligrams of sample), it can be considered poorly soluble or insoluble.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of TCE-d (mL)

-

This can also be expressed in other units, such as molarity (mol/L), if the molecular weight of the compound is known.

-

-

Confirmation (for NMR applications):

-

If the solution appears clear, transfer it to an NMR tube for analysis. The quality of the resulting spectrum will be the ultimate confirmation of sufficient solubility for the intended application.

-

Workflow Diagram

Caption: Workflow for determining compound solubility in TCE-d.

Comparison with Other Deuterated Solvents

The choice of an NMR solvent is a critical experimental decision.[1] TCE-d's utility is best understood in comparison to other common solvents.

| Solvent | Typical Use Case | Advantages of TCE-d | Disadvantages of TCE-d |

| Chloroform-d (CDCl₃) | General-purpose for a wide range of organic compounds.[3] | Better solvent for some highly nonpolar compounds and certain polymers. | Less versatile for moderately polar compounds. |

| DMSO-d₆ | Peptides, proteins, carbohydrates, and other highly polar molecules.[3] | Suitable for nonpolar compounds that are insoluble in DMSO. | Ineffective for polar or ionic compounds. |

| Benzene-d₆ | Aromatic compounds, where solvent-induced shifts can aid in structural elucidation. | TCE-d is less likely to cause significant aromatic solvent-induced shifts (ASIS), which can simplify spectra. | Lacks the unique spectral-resolving capabilities of benzene-d₆ for certain molecules. |

| Methanol-d₄ | Polar molecules, especially those with exchangeable protons (e.g., alcohols, amines). | Useful when exchangeable protons need to be suppressed or are not of interest. | Cannot dissolve many polar compounds and does not have labile deuterium for H-D exchange studies. |

Safety and Handling Considerations

Trichloroethylene and its deuterated form are hazardous substances that require careful handling in a controlled laboratory environment.

-

Health Hazards: TCE-d is a suspected carcinogen and may cause genetic defects.[6][19][20][21] It can cause skin and serious eye irritation, and may cause drowsiness or dizziness.[6][19][20][21]

-

Handling: Always work in a well-ventilated chemical fume hood.[19][22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Storage: Store TCE-d in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[6][19][21] It is often stabilized with a small amount of an amine, such as diisopropylamine, to prevent degradation.[6]

-

Disposal: Dispose of waste TCE-d as hazardous chemical waste in accordance with local, state, and federal regulations.[20] Avoid release to the environment.[19][20]

The following diagram illustrates the logical flow of safety precautions when handling TCE-d.

Caption: Safety workflow for handling this compound.

Conclusion

This compound is a specialized solvent with a valuable, albeit niche, role in chemical analysis. Its strong performance in dissolving nonpolar compounds and polymers makes it an essential tool when more common deuterated solvents fail. A thorough understanding of its physicochemical properties, coupled with a systematic approach to solubility testing, allows researchers to leverage its unique capabilities effectively. However, its significant health hazards demand stringent adherence to safety protocols. By following the principles and procedures outlined in this guide, scientists can confidently and safely integrate TCE-d into their analytical workflows, particularly for advanced NMR-based structural elucidation.

References

-

Trichloroethylene: Structure, Uses & Key Properties Explained. Vedantu. [Link]

-

Table 4-2, Physical and Chemical Properties of Trichloroethylenea. Toxicological Profile for Trichloroethylene - NCBI Bookshelf. [Link]

-

Toxicological Profile for Trichloroethylene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Trichloroethylene Structure – C₂HCl₃. BYJU'S. [Link]

-

Trichloroethylene. Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

-

Final Draft Report Trichloroethylene (TCE). Department of Toxic Substances Control. [Link]

-

Trichloroethylene. Wikipedia. [Link]

-

Effect of Alcohol Cosolvents on the Aqueous Solubility of Trichloroethylene. Research Paper. [Link]

-

Solubility of Asphalt Materials in Trichloroethylene. ResearchGate. [Link]

-

D2042 Standard Test Method for Solubility of Asphalt Materials in Trichloroethylene. ASTM International. [Link]

-

Solubility of Polymers. Kinam Park, Purdue University. [Link]

-

Experiment No: 13 Solubility of Bituminous Material. Scribd. [Link]

-

Trichloroethylene | ClCH=CCl2 | CID 6575. PubChem, NIH. [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. National Institutes of Health (NIH). [Link]

-

How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

-

Fw: Solubility Test. Environmental Protection Agency (EPA). [Link]

-

-

Solubility parameters of polymers. NC State University Libraries. [Link]

-

-

Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. OSTI.GOV. [Link]

-

D2042 Standard Test Method for Solubility of Asphalt Materials in Trichloroethylene. ASTM International. [Link]

-

Protecting deuterated drugs. Article. [Link]

-

Solvents in nmr spectroscopy. Slideshare. [Link]

-

Polymer and Solvents. ResearchGate. [Link]

-

Unable to obtain clean NMR of compound due to solvent sensitivity. Reddit. [Link]

-

Trichloroethylene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMR Solvent Properties. Truman State University Chem Lab. [Link]

-

Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc.. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Solvents in nmr spectroscopy | PDF [slideshare.net]

- 3. NMR Solvents [sigmaaldrich.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. kinampark.com [kinampark.com]

- 6. isotope.com [isotope.com]

- 7. Trichloroethylene: Structure, Uses & Key Properties Explained [vedantu.com]

- 8. Table 4-2, Physical and Chemical Properties of Trichloroethylenea - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. byjus.com [byjus.com]

- 11. Trichloroethylene | ClCH=CCl2 | CID 6575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. store.astm.org [store.astm.org]

- 15. epa.gov [epa.gov]

- 16. store.astm.org [store.astm.org]

- 17. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. scribd.com [scribd.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 21. thermofishersci.in [thermofishersci.in]

- 22. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Deuterated Trichloroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of deuterated trichloroethylene (C₂DCl₃), a critical isotopologue in various research and development applications, including its use as an internal standard in mass spectrometry and in mechanistic studies of drug metabolism. Recognizing the scarcity of direct experimental thermodynamic data for this compound, this guide synthesizes available physical properties with a robust theoretical and computational framework for the accurate prediction of its key thermodynamic parameters. We delve into the principles of isotopic substitution effects on thermodynamic properties and provide detailed methodologies for both the synthesis of deuterated trichloroethylene and the computational determination of its thermodynamic landscape. This guide is intended to be a self-validating resource, equipping researchers with the foundational knowledge and practical tools to confidently utilize and understand the behavior of deuterated trichloroethylene in their experimental and computational workflows.

Introduction: The Significance of Deuterated Trichloroethylene

Trichloroethylene (TCE), a chlorinated hydrocarbon with the chemical formula C₂HCl₃, has been widely used as an industrial solvent and degreasing agent.[1] Its deuterated counterpart, trichloroethylene-d (C₂DCl₃), where the hydrogen atom is replaced by a deuterium atom, has emerged as an invaluable tool in a multitude of scientific disciplines. In pharmaceutical and drug development, deuterated compounds are frequently employed as internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties to the parent compound but distinct mass.[2] Furthermore, the kinetic isotope effect observed upon deuteration provides a powerful probe for elucidating reaction mechanisms, particularly in studies of drug metabolism and toxicity.[3]

A thorough understanding of the thermodynamic properties of deuterated trichloroethylene is paramount for its effective application. These properties govern its phase behavior, stability, and reactivity, and are essential for the accurate modeling of systems in which it is a component. This guide will first present the known physical and thermodynamic properties of both trichloroethylene and its deuterated analogue, and then provide a detailed exposition on the theoretical and computational methodologies that enable the precise determination of the thermodynamic parameters for deuterated trichloroethylene.

Comparative Physical and Thermodynamic Properties

While extensive thermodynamic data is available for trichloroethylene, the experimental characterization of its deuterated form is less complete. The following tables summarize the currently available and estimated key properties for both compounds.

Table 1: Physical Properties of Trichloroethylene and Deuterated Trichloroethylene

| Property | Trichloroethylene (C₂HCl₃) | Deuterated Trichloroethylene (C₂DCl₃) | Source(s) |

| Molecular Formula | C₂HCl₃ | C₂DCl₃ | [4] |

| Molecular Weight ( g/mol ) | 131.39 | 132.39 | [2][5] |